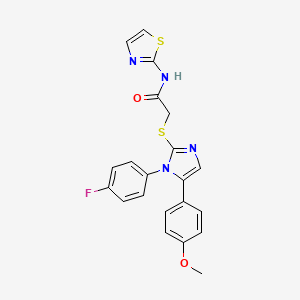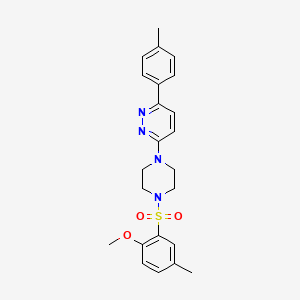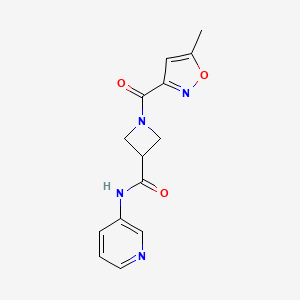
(S)-Methyl 3-amino-3-(4-hydroxyphenyl)propanoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Methyl 3-amino-3-(4-hydroxyphenyl)propanoate hydrochloride, or “Methyl-4-hydroxybenzyl aminopropionate hydrochloride”, is a synthetic compound used in a variety of scientific research applications. It is a white, crystalline solid with a molecular weight of 265.68 g/mol and a melting point of 186-188°C. Its chemical formula is C10H14ClNO3. It is a derivative of amino acid and is commonly used in biochemical and physiological research.
Aplicaciones Científicas De Investigación
Uterine Relaxant Activity
(S)-Methyl 3-amino-3-(4-hydroxyphenyl)propanoate hydrochloride has been investigated for its pharmacological potential. For instance, derivatives of this compound, designed based on pharmacophore models, have shown potent uterine relaxant activity. These molecules were evaluated both in vitro on isolated rat uterus and in vivo in pregnant rats. They showed significant potential in delaying the onset of labor, indicating their relevance in medical research focused on labor management (Viswanathan, Kodgule, & Chaudhari, 2005).
Antimicrobial Properties
Derivatives of this compound have also been synthesized and tested for antimicrobial activity. Certain compounds in this category demonstrated significant antimicrobial effects against bacteria like Staphylococcus aureus and Mycobacterium luteum, as well as antifungal activity against species like Candida tenuis and Aspergillus niger. This highlights the compound's potential in the development of new antimicrobial agents (Mickevičienė et al., 2015).
Biocatalysis in Drug Research
This compound is closely related to S-3-amino-3-phenylpropionic acid (S-APA), an important pharmaceutical intermediate. S-APA, derived from this compound, has been used in the asymmetric biocatalysis process for the production of chiral pharmaceuticals. This process involves microorganisms and showcases the compound's utility in enantioselective synthesis, essential for producing optically active pharmaceuticals (Li et al., 2013).
Material Science and Polymer Research
In the realm of material science, this compound derivatives have been used to fabricate novel poly(ester-amide)s based on the tyrosine amino acid. These materials are optically active, potentially biodegradable, and show good thermal stability. They hold promise in various applications due to their inherent properties, making them a subject of interest in polymer research and development (Abdolmaleki, Mallakpour, Borandeh, & Sabzalian, 2011).
Mecanismo De Acción
Target of Action
The primary target of “(S)-Methyl 3-amino-3-(4-hydroxyphenyl)propanoate hydrochloride” is currently unknown. This compound is a β-amino acid comprising propionic acid having amino and 4-hydroxyphenyl groups attached at the 3-position
Biochemical Pathways
As a bacterial metabolite , it might be involved in specific metabolic pathways in bacteria
Propiedades
IUPAC Name |
methyl (3S)-3-amino-3-(4-hydroxyphenyl)propanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.ClH/c1-14-10(13)6-9(11)7-2-4-8(12)5-3-7;/h2-5,9,12H,6,11H2,1H3;1H/t9-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGCVYGRJXLFPDF-FVGYRXGTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC=C(C=C1)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@@H](C1=CC=C(C=C1)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[1-cyclopentyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-N-(4-ethoxyphenyl)-2-furamide](/img/structure/B2487044.png)
![3-Chloro-4-[(3,4-dichlorobenzyl)oxy]benzaldehyde](/img/structure/B2487045.png)
![5-(1,3-benzodioxol-5-yl)-3-[1-(3-fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2487046.png)

![6-((2-fluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2487048.png)
![6-Benzyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2487050.png)







